molecular formula C24H22N6O3S B14995546 N-{3-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]quinoxalin-2-yl}-4-methylbenzenesulfonamide

N-{3-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]quinoxalin-2-yl}-4-methylbenzenesulfonamide

Cat. No.: B14995546
M. Wt: 474.5 g/mol
InChI Key: JTNXIFZZJAWXMY-UHFFFAOYSA-N
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Description

N-{3-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]quinoxalin-2-yl}-4-methylbenzenesulfonamide is a complex organic compound that features a benzimidazole core, a quinoxaline moiety, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]quinoxalin-2-yl}-4-methylbenzenesulfonamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of organic solvents such as acetone or acetonitrile, and the reactions are typically carried out under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-{3-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]quinoxalin-2-yl}-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-{3-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]quinoxalin-2-yl}-4-methylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{3-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]quinoxalin-2-yl}-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The benzimidazole core is known to interact with DNA and proteins, potentially inhibiting their function. The quinoxaline moiety may enhance the compound’s ability to intercalate into DNA, while the sulfonamide group can interact with enzymes, inhibiting their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{3-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]quinoxalin-2-yl}-4-methylbenzenesulfonamide is unique due to its combination of a benzimidazole core, a quinoxaline moiety, and a sulfonamide group. This unique structure allows it to interact with a wide range of biological targets and makes it a versatile compound for various applications .

Properties

Molecular Formula

C24H22N6O3S

Molecular Weight

474.5 g/mol

IUPAC Name

N-[3-[(1,3-dimethyl-2-oxobenzimidazol-5-yl)amino]quinoxalin-2-yl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C24H22N6O3S/c1-15-8-11-17(12-9-15)34(32,33)28-23-22(26-18-6-4-5-7-19(18)27-23)25-16-10-13-20-21(14-16)30(3)24(31)29(20)2/h4-14H,1-3H3,(H,25,26)(H,27,28)

InChI Key

JTNXIFZZJAWXMY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC5=C(C=C4)N(C(=O)N5C)C

Origin of Product

United States

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